molecular formula C8H15N B3054773 4,4-Dimethylcyclohex-2-en-1-amine CAS No. 61888-92-4

4,4-Dimethylcyclohex-2-en-1-amine

Cat. No.: B3054773
CAS No.: 61888-92-4
M. Wt: 125.21
InChI Key: ZOIFHWVXOKUKEE-UHFFFAOYSA-N
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Description

4,4-Dimethylcyclohex-2-en-1-amine is a cyclic amine with the molecular formula C8H15N and a molecular weight of 125.21 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethylcyclohex-2-en-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reduction of 4,4-Dimethylcyclohex-2-en-1-one using suitable reducing agents . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reduction processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethylcyclohex-2-en-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound to its fully saturated amine form using hydrogenation techniques.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical versatility.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst

    Substitution: Alkyl halides, nucleophiles like sodium azide (NaN3)

Major Products Formed

    Oxidation: 4,4-Dimethylcyclohex-2-en-1-one

    Reduction: 4,4-Dimethylcyclohexan-1-amine

    Substitution: Various substituted amines depending on the nucleophile used

Scientific Research Applications

4,4-Dimethylcyclohex-2-en-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4-Dimethylcyclohex-2-en-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .

Comparison with Similar Compounds

Similar Compounds

    4,4-Dimethylcyclohex-2-en-1-one: A ketone analog with similar structural features but different reactivity.

    4,4-Dimethylcyclohexan-1-amine: A fully saturated amine with distinct chemical properties

Uniqueness

Its cyclic structure and the presence of the amine group make it a versatile compound for chemical transformations and biological interactions.

Properties

IUPAC Name

4,4-dimethylcyclohex-2-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-8(2)5-3-7(9)4-6-8/h3,5,7H,4,6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOIFHWVXOKUKEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C=C1)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80717568
Record name 4,4-Dimethylcyclohex-2-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80717568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61888-92-4
Record name 4,4-Dimethylcyclohex-2-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80717568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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